molecular formula C18H16ClN3O2S B2410599 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 1040635-80-0

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No.: B2410599
CAS No.: 1040635-80-0
M. Wt: 373.86
InChI Key: WYZXHJMTMZOHNT-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For instance, novel series of pyrazolopyrimidines have been synthesized and assessed for their cytotoxic activities against cancer cell lines, showing promising results in inhibiting the growth of certain cancer types. Furthermore, these compounds have also been tested for their antimicrobial properties, showing effectiveness against a range of bacteria and fungi, indicating their potential as therapeutic agents in treating infectious diseases (Rahmouni et al., 2016).

Antimicrobial and Antifungal Agents

Several derivatives of the compound have been synthesized and screened for their antibacterial, antifungal, and antitubercular activities. Some derivatives demonstrated promising results against various microorganisms, highlighting their potential use in developing new antimicrobial agents. This includes the study of thiazolidinone and azetidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which showed significant antimicrobial and antitubercular activities (Patel et al., 2006).

Antinociceptive and Anti-inflammatory Properties

The compound's derivatives have been explored for their antinociceptive (pain-relieving) and anti-inflammatory properties. Some derivatives have shown significant activity in preclinical models, suggesting their potential for development into new drugs for treating pain and inflammation. This includes the design, synthesis, and evaluation of thiazolopyrimidine derivatives, which demonstrated notable antinociceptive and anti-inflammatory activities without significant ulcerogenic effects, indicating their potential as safer alternatives to existing anti-inflammatory drugs (Selvam et al., 2012).

Antioxidant and Antitumor Activities

The antioxidant and antitumor activities of some prepared nitrogen heterocycles, including derivatives of the compound, have been evaluated. These studies reveal the potential of these derivatives in acting as antioxidant agents and in exhibiting antitumor activities against specific cancer cell lines. This suggests their potential application in cancer therapy and prevention (El-Moneim et al., 2011).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-5-7-12(19)8-6-11)9-25-18-21-14-4-2-3-13(14)16(23)22-18/h5-8H,2-4,9H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZXHJMTMZOHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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